molecular formula C9H8N2O B7968932 2-(Oxazol-4-yl)aniline

2-(Oxazol-4-yl)aniline

Cat. No.: B7968932
M. Wt: 160.17 g/mol
InChI Key: XACVPNWDHCBOCN-UHFFFAOYSA-N
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Description

2-(Oxazol-4-yl)aniline is a heterocyclic compound featuring an oxazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxazol-4-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form oxazoles .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Van Leusen oxazole synthesis, which uses TosMIC and various aldehydes in ionic liquids . This method allows for high yields and the reuse of ionic liquids, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxazole and aniline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include substituted oxazoles, reduced aniline derivatives, and various functionalized oxazole-aniline compounds .

Scientific Research Applications

2-(Oxazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. Molecular docking studies have shown that oxazole derivatives can bind to proteins such as prostaglandin H2 synthase, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

  • 2-(1,3-Oxazol-2-yl)aniline
  • 2-(1,3,4-Oxadiazol-2-yl)aniline
  • 2-(Benzo[d]oxazol-2-yl)aniline

Comparison: 2-(Oxazol-4-yl)aniline is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to 2-(1,3-Oxazol-2-yl)aniline, it may exhibit different binding affinities and selectivities for molecular targets. The presence of the oxazole ring distinguishes it from other heterocyclic compounds like oxadiazoles and benzoxazoles, which have different electronic and steric properties .

Biological Activity

2-(Oxazol-4-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H8N2OC_9H_8N_2O, features an oxazole ring attached to an aniline moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in treating bacterial infections. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects
In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, which positions it as a candidate for treating inflammatory diseases. This activity is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HeLa cells
AntimicrobialInhibits growth of E. coli
Anti-inflammatoryReduces TNF-alpha production

Case Studies

Case Study 1: Anticancer Mechanism
A study conducted by Bottari et al. explored the anticancer potential of various oxazole derivatives, including this compound. The results demonstrated that this compound could significantly reduce cell viability in cancer cell lines, with IC50 values indicating potent activity against specific types such as breast and lung cancer cells .

Case Study 2: Antimicrobial Activity
In a separate investigation, researchers assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as a therapeutic agent in combating resistant bacterial strains .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases.
  • Membrane Disruption : Interaction with bacterial membranes leading to lysis.

Properties

IUPAC Name

2-(1,3-oxazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACVPNWDHCBOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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